(Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate
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Description
(Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C22H21NO6 and its molecular weight is 395.411. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has led to the synthesis of novel compounds derived from benzodifuranyl and khellinone as anti-inflammatory and analgesic agents. These compounds were synthesized through reactions involving visnagenone–ethylacetate or khellinone–ethylacetate with amino acids, leading to heterocyclic compounds such as triazines, oxadiazepines, and thiazolopyrimidines. These compounds demonstrated significant COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activities
Another avenue of research involved the synthesis of 1,2,4-triazole derivatives, where reactions of ester ethoxycarbonylhydrazones with primary amines led to the creation of compounds with potential antimicrobial activities. Some of these compounds showed good or moderate activities against test microorganisms, indicating their usefulness in developing new antimicrobial agents (Bektaş et al., 2010).
Membrane-Protective Activity
Research on 2,6-diisobornylphenol derivatives revealed their toxicity, membrane-protective (MP), and antioxidant (AO) activities. These derivatives, synthesized based on diisobornylphenol moiety, showed high MP and AO activity under conditions of acute oxidative stress, with specific compounds demonstrating absence of hemolytic activity and high efficacy in protecting against oxidative damage. This indicates their potential in pharmacological applications focused on oxidative stress and related conditions (Buravlev et al., 2017).
Synthesis of Quinazoline Derivatives
The synthesis of quinazoline derivatives, specifically aiming at creating compounds like ZD1839, involved a multi-step procedure that highlighted the compound's potential in various therapeutic applications. The synthetic route explored offered several advantages, including mild reaction conditions and good yields, emphasizing its utility in pharmaceutical synthesis (Gong Ping, 2005).
properties
IUPAC Name |
[(2Z)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-14-18(29-22(25)23-9-11-27-12-10-23)8-7-17-20(24)19(28-21(14)17)13-15-3-5-16(26-2)6-4-15/h3-8,13H,9-12H2,1-2H3/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYPMIWWTGMVFJ-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)OC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)OC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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